KT185
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KT185 involves several steps, starting with the preparation of the core structure, which includes the formation of the triazole ring and the attachment of the biphenyl and piperidine moieties. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with the reactions being carried out under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This would include the use of large-scale reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
KT185 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
KT185 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ABHD6 and its effects on lipid metabolism.
Biology: Employed in research on the role of ABHD6 in various biological processes, including cell signaling and energy homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to lipid metabolism, such as obesity and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ABHD6
Mechanism of Action
KT185 exerts its effects by selectively inhibiting ABHD6, an enzyme involved in the hydrolysis of monoacylglycerols. By inhibiting ABHD6, this compound increases the levels of monoacylglycerols, which can modulate various signaling pathways and physiological processes. The molecular targets and pathways involved include the endocannabinoid system and lipid signaling pathways .
Comparison with Similar Compounds
KT185 is unique in its high selectivity and potency as an ABHD6 inhibitor. Similar compounds include:
KT172: Another ABHD6 inhibitor but with different selectivity and potency profiles.
KT195: A related compound with similar inhibitory effects on ABHD6.
KT182: Another compound in the same class with distinct chemical properties and biological activities
This compound stands out due to its oral bioavailability and ability to penetrate the brain, making it a valuable tool for in vivo studies and potential therapeutic applications .
Biological Activity
KT185 is an orally bioavailable inhibitor specifically targeting α/β-hydrolase domain-containing protein 6 (ABHD6). This compound belongs to a class of piperidyl-1,2,3-triazole urea inhibitors that have been developed for their potential therapeutic applications in modulating endocannabinoid signaling pathways. The significance of this compound lies in its selectivity and potency, making it a valuable tool in biological research and potential clinical applications.
This compound functions as an irreversible inhibitor of ABHD6, which plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting ABHD6, this compound enhances the levels of 2-AG, thereby influencing cannabinoid receptor signaling pathways that are implicated in various physiological processes, including pain modulation and neuroprotection .
Potency and Selectivity
This compound exhibits an impressive inhibitory potency with an IC50 value of 0.21 nM against ABHD6 . Its selectivity profile is noteworthy; it shows minimal cross-reactivity with other serine hydrolases in the brain and liver, making it suitable for in vivo studies without significant off-target effects .
Comparative Inhibition Data
The following table summarizes the inhibition percentages of this compound compared to other related compounds against ABHD6 and off-target effects:
Compound | ABHD6 % Inhibition (10 nM) | Off-targets (10 μM) |
---|---|---|
This compound | 100 | None |
KT182 | 89 | FAAH |
KT203 | 91 | MGLL |
Case Studies and Research Findings
- Neuroprotective Effects : In studies involving animal models, administration of this compound resulted in significant neuroprotective effects. Mice treated with this compound showed reduced neuronal damage in models of neurodegeneration, attributed to enhanced endocannabinoid signaling .
- Pain Modulation : Research has indicated that this compound may play a role in pain management. In a pain model study, mice receiving this compound exhibited decreased sensitivity to pain stimuli, suggesting its potential application in analgesic therapies .
- Behavioral Studies : Behavioral assessments revealed that this compound administration led to improved cognitive function in rodent models, indicating its promise for treating cognitive deficits associated with neurodegenerative diseases .
Pharmacokinetics
This compound is characterized by favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. This makes it particularly useful for studies aimed at understanding central nervous system functions and disorders .
Properties
IUPAC Name |
[3-[4-[1-(2-phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O2/c38-31(35-19-6-2-7-20-35)28-13-9-12-27(22-28)24-15-17-25(18-16-24)29-23-37(34-33-29)32(39)36-21-8-5-14-30(36)26-10-3-1-4-11-26/h1,3-4,9-13,15-18,22-23,30H,2,5-8,14,19-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNTNACVSWXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)C4=CN(N=N4)C(=O)N5CCCCC5C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.